REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[C:13]([F:14])=[CH:12][C:10]([NH2:11])=[CH:9][C:8]=2[F:15])[CH:6]=1.FC1C=C(C=C(F)C=1N1C=CN=C1)N.[C:30](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:31]>ClCCl>[Cl:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[C:8]([F:15])=[CH:9][C:10]([N:11]=[C:30]=[S:31])=[CH:12][C:13]=2[F:14])[CH:6]=1 |f:0.1|
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
4-(4-chloro-1H-imidazol-1-yl)-3,5-difluoroaniline 3,5-difluoro-4-(1H-imidazol-1-yl)aniline
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CN(C1)C1=C(C=C(N)C=C1F)F.FC=1C=C(N)C=C(C1N1C=NC=C1)F
|
Name
|
|
Quantity
|
1.012 g
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 16 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude products were purified
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CN(C1)C1=C(C=C(C=C1F)N=C=S)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.718 mmol | |
AMOUNT: MASS | 195 mg | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 16.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |